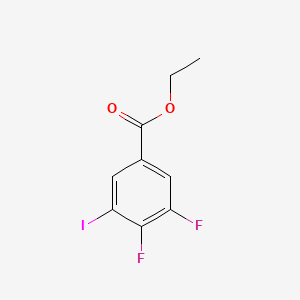
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is a chiral compound that features a pyrrolidine ring substituted with a bromofuran moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling Reaction: The bromofuran moiety is then coupled with the pyrrolidine ring through nucleophilic substitution or other coupling reactions to form the desired compound.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of chiral compounds with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The bromofuran moiety may interact with enzymes or receptors, while the pyrrolidine ring can enhance binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
®-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The enantiomer of the compound with different chiral properties.
(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: The racemic mixture containing both enantiomers.
(1-((5-Chlorofuran-2-yl)methyl)pyrrolidin-2-yl)methanol: A similar compound with a chlorine atom instead of bromine.
Uniqueness
(s)-(1-((5-Bromofuran-2-yl)methyl)pyrrolidin-2-yl)methanol is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
[(2S)-1-[(5-bromofuran-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)6-12-5-1-2-8(12)7-13/h3-4,8,13H,1-2,5-7H2/t8-/m0/s1 |
InChI Key |
FDTFKPZFTICCDE-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(O2)Br)CO |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(O2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


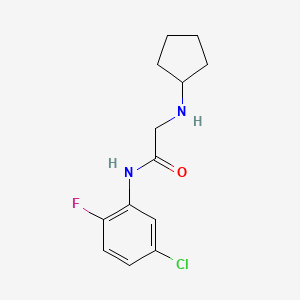

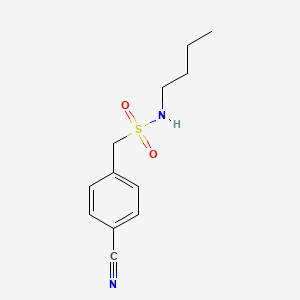
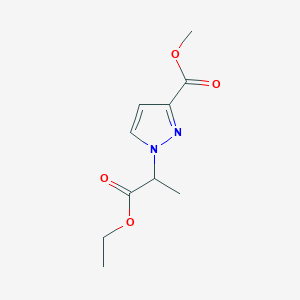
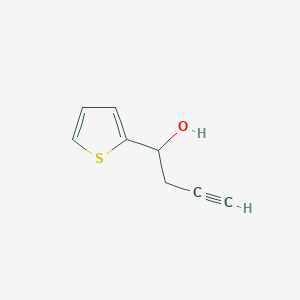

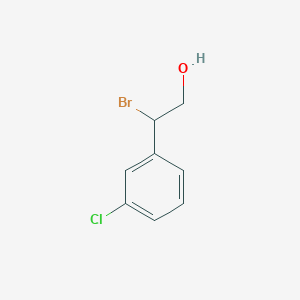
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
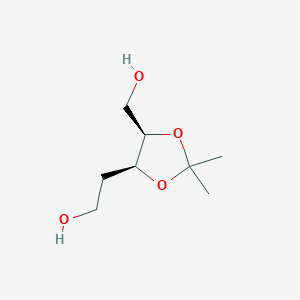
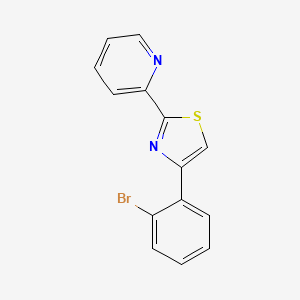

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
